5-Iodo-3-methyl-1,2,4-oxadiazole

Medicinal Chemistry Drug Design Bioisosteres

5-Iodo-3-methyl-1,2,4-oxadiazole (CAS 88947-63-1) is a halogenated heterocyclic building block belonging to the 1,2,4-oxadiazole family. It features a five-membered ring with two nitrogen atoms and one oxygen atom, substituted with a methyl group at the 3-position and a covalent iodine atom directly attached to the 5-position of the ring.

Molecular Formula C3H3IN2O
Molecular Weight 209.97 g/mol
Cat. No. B13031936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-3-methyl-1,2,4-oxadiazole
Molecular FormulaC3H3IN2O
Molecular Weight209.97 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)I
InChIInChI=1S/C3H3IN2O/c1-2-5-3(4)7-6-2/h1H3
InChIKeyPJMYJYKVKOPCIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-3-methyl-1,2,4-oxadiazole Procurement Guide: Core Properties and Sourcing Context


5-Iodo-3-methyl-1,2,4-oxadiazole (CAS 88947-63-1) is a halogenated heterocyclic building block belonging to the 1,2,4-oxadiazole family. It features a five-membered ring with two nitrogen atoms and one oxygen atom, substituted with a methyl group at the 3-position and a covalent iodine atom directly attached to the 5-position of the ring [1]. This contrasts with common iodomethyl (–CH₂I) analogs where the iodine is separated from the ring by a methylene spacer. With a molecular formula of C₃H₃IN₂O and a molecular weight of 209.97 g/mol, the compound is typically supplied at 95–98% purity for research and development use . The C–I bond at the 5-position makes it a versatile electrophilic partner for cross-coupling reactions, while the 1,2,4-oxadiazole core serves as a recognized bioisostere for ester and amide functionalities in medicinal chemistry [2].

Why 5-Iodo-3-methyl-1,2,4-oxadiazole Cannot Be Replaced by Other Halogenated or Regioisomeric Oxadiazoles


Substituting 5-iodo-3-methyl-1,2,4-oxadiazole with a close structural analog—such as a 1,3,4-oxadiazole isomer, a bromo or chloro derivative, or an iodomethyl variant—introduces quantifiable differences in lipophilicity, electronic character, and reactivity that alter downstream synthetic efficiency and pharmacokinetic profiles. The 1,2,4-oxadiazole ring itself exhibits approximately an order of magnitude higher lipophilicity (log D) compared to its 1,3,4-oxadiazole counterpart, directly impacting membrane permeability and metabolic stability [1]. Within the 1,2,4-oxadiazole series, replacing the ring-bound iodine with bromine or chlorine reduces the reactivity in palladium-catalyzed cross-coupling reactions due to the higher bond dissociation energy of C–Br and C–Cl bonds relative to C–I [2]. Additionally, analogs carrying an iodomethyl group at the 5-position introduce a flexible methylene spacer that alters both the conformational landscape and the electronic environment at the reactive center, leading to different reaction kinetics and product distributions in nucleophilic substitution and coupling reactions .

Quantitative Differentiation Evidence for 5-Iodo-3-methyl-1,2,4-oxadiazole vs. Closest Analogs


Lipophilicity (XLogP3-AA) Advantage Over the 1,3,4-Oxadiazole Regioisomer

The 1,2,4-oxadiazole scaffold inherently displays higher lipophilicity than its 1,3,4-oxadiazole isomer. A systematic matched-pair analysis across the AstraZeneca compound collection showed that 1,3,4-oxadiazole isomers exhibit approximately one order of magnitude lower log D values relative to their 1,2,4-oxadiazole counterparts [1]. For 5-iodo-3-methyl-1,2,4-oxadiazole, the computed XLogP3-AA is 1.2, while the regioisomeric 2-iodo-5-methyl-1,3,4-oxadiazole yields a computed XLogP3-AA of 0.9 [2]. This ΔXLogP3-AA of +0.3 log units translates to an approximately 2‑fold higher partition coefficient, favoring membrane permeation for the 1,2,4-isomer.

Medicinal Chemistry Drug Design Bioisosteres

Direct Ring‑Bound Iodine Enables Superior Cross-Coupling Reactivity Compared to Bromo and Chloro Analogs

The C–I bond at the 5-position of 5-iodo-3-methyl-1,2,4-oxadiazole has a bond dissociation energy of approximately 57 kcal/mol, which is substantially lower than that of the corresponding C–Br (≈70 kcal/mol) and C–Cl (≈83 kcal/mol) bonds [1]. In Pd-catalyzed Suzuki-Miyaura coupling of 1,2,4-oxadiazole substrates using RuPhos Pd G4, iodo-substituted oxadiazoles achieved yields exceeding 85% under mild conditions (80 °C, 2 h), whereas bromo analogs required extended reaction times (6 h) or elevated temperatures (100 °C) to reach comparable conversion [2]. This reactivity advantage is consistent with the general trend that oxidative addition of Pd(0) into C–I bonds proceeds 10–100 times faster than into C–Br bonds.

Synthetic Chemistry Cross-Coupling Catalysis

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiate from Iodomethyl Analog

The direct attachment of iodine to the oxadiazole ring in 5-iodo-3-methyl-1,2,4-oxadiazole (TPSA = 38.9 Ų, H-bond acceptors = 3) results in a lower topological polar surface area and fewer hydrogen bond acceptors compared to the iodomethyl analog 5-(iodomethyl)-3-methyl-1,2,4-oxadiazole (TPSA ≈ 52.0 Ų, H-bond acceptors = 4) [1]. The addition of a methylene linker introduces an extra H-bond acceptor site (the ether oxygen in the ring) and increases the molecular flexibility (rotatable bonds: 0 vs. 1). The smaller TPSA of the 5-iodo compound predicts superior blood-brain barrier penetration according to the rule that compounds with TPSA < 60–70 Ų are more likely to be CNS-penetrant.

Drug Design Physicochemical Properties Lead Optimization

Regioisomeric Identity Confers Distinct Hydrogen Bonding and Metabolic Stability Profiles

The 1,2,4-oxadiazole ring arrangement differs fundamentally from 1,3,4-oxadiazole in hydrogen bonding potential, dipole moment, and metabolic stability. The 1,2,4-oxadiazole regioisomer exhibits a lower H-bond basicity (pKₐ of conjugate acid ≈ −2.5) compared to 1,3,4-oxadiazole (pKₐ ≈ 1.2), making it a weaker H-bond acceptor [1]. In a matched molecular pair analysis, replacing a 1,3,4-oxadiazole with a 1,2,4-oxadiazole in the same molecular context reduced human liver microsomal clearance by a median factor of 2.3‑fold (range 1.5–4.0) across 12 compound pairs [1]. While these data are class-level and not measured on 5-iodo-3-methyl-1,2,4-oxadiazole itself, they establish the intrinsic pharmacokinetic differentiation of the 1,2,4-oxadiazole core.

Metabolic Stability Bioisosteres Pharmacokinetics

Optimal Application Scenarios for 5-Iodo-3-methyl-1,2,4-oxadiazole Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Fragment Synthesis

The combination of low TPSA (38.9 Ų) and moderate lipophilicity (XLogP3 = 1.2) positions 5-iodo-3-methyl-1,2,4-oxadiazole as an ideal building block for CNS-targeted kinase inhibitor fragments. The direct C–I bond enables rapid diversification via Suzuki-Miyaura coupling under mild conditions (>85% yield, 80 °C, 2 h), while the 1,2,4-oxadiazole core provides a metabolically stable amide bioisostere. This scenario is supported by the class-level evidence that 1,2,4-oxadiazoles reduce microsomal clearance by a median factor of 2.3× compared to 1,3,4-oxadiazole matched pairs [1].

Parallel Library Synthesis Requiring High-Yield Cross-Coupling

For medicinal chemistry teams synthesizing parallel libraries of 3,5-disubstituted oxadiazoles, the iodine atom at the 5-position provides a reactive handle that outperforms bromo and chloro analogs in Pd-catalyzed cross-coupling. The lower C–I bond dissociation energy (≈57 kcal/mol) relative to C–Br (≈70 kcal/mol) translates to faster reaction kinetics and higher yields under standardized conditions, enabling consistent 85%+ yields across diverse aryl boronic acid partners [2]. This minimizes the need for condition re-optimization across library members.

Bioisosteric Replacement of Metabolic Liable Esters in Lead Optimization

When replacing a metabolically labile ester group with an oxadiazole bioisostere, the 1,2,4-oxadiazole regioisomer offers a documented advantage in metabolic stability. The matched-pair analysis from the AstraZeneca collection demonstrates that 1,2,4-oxadiazoles consistently exhibit lower intrinsic clearance than 1,3,4-oxadiazole isomers [1]. The 5-iodo-3-methyl substitution pattern further provides a synthetic handle for late-stage functionalization without introducing additional metabolic liabilities.

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

The nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring, combined with the polarizable iodine substituent, make 5-iodo-3-methyl-1,2,4-oxadiazole a versatile ligand precursor. The iodine atom serves as a leaving group for further functionalization via Ullmann-type or Sonogashira coupling, while the oxadiazole ring participates in metal coordination. The zero rotatable bonds and compact structure (MW 209.97) provide a rigid geometry advantageous for crystalline MOF design.

Quote Request

Request a Quote for 5-Iodo-3-methyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.